molecular formula C9H6F3NO B1321364 3-Methyl-5-(trifluoromethoxy)benzonitrile CAS No. 916420-59-2

3-Methyl-5-(trifluoromethoxy)benzonitrile

Cat. No. B1321364
M. Wt: 201.14 g/mol
InChI Key: RUVNGFLRCPBNJK-UHFFFAOYSA-N
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Description

The compound "3-Methyl-5-(trifluoromethoxy)benzonitrile" is not directly studied in the provided papers. However, the papers do discuss various compounds with trifluoromethyl groups and their chemical properties, which can be somewhat related to the compound . For instance, the synthesis and characterization of compounds with trifluoromethyl groups are explored, as well as their molecular structures and spectroscopic properties .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups is detailed in several papers. For example, a compound with a trifluoromethyl benzyl group was prepared by reacting

Scientific Research Applications

1. Chemical Reactions and Synthesis

The compound 3-Methyl-5-(trifluoromethoxy)benzonitrile is involved in various chemical reactions and synthesis processes. For instance, it is used in photoinduced reactions of 3-phenyl-2H-azirines with carboxylic esters, leading to the formation of heterocycles like 5-alkoxy-3-oxazolines (Gilgen et al., 1975). Additionally, it plays a role in the conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay (Wali et al., 1998).

2. Medical Imaging and Diagnostics

In the field of medical imaging, particularly positron emission tomography (PET), analogues of 3-Methyl-5-(trifluoromethoxy)benzonitrile have been synthesized and evaluated. These compounds show potential as imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5), important in neurological research (Shimoda et al., 2016).

3. Catalyst and Reaction Mechanisms

The compound is also significant in understanding catalyst mechanisms and reaction pathways. For instance, it has been used in the study of Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes (Mejía & Togni, 2012). This understanding aids in the development of more efficient synthetic processes in organic chemistry.

4. High-Temperature Vapor Phase Reactions

Research has also been conducted on high-temperature vapor phase reactions involving nitrogen trifluoride and benzylic substrates, where 3-Methyl-5-(trifluoromethoxy)benzonitrile serves as a product in the reaction (Belter, 2011). This study expands the understanding of high-temperature chemical reactions and their products.

5. Drug Discovery and Development

In the realm of drug discovery and development, the synthesis and evaluation of novel compounds based on 3-Methyl-5-(trifluoromethoxy)benzonitrile have been explored. These studies are vital in the search for new pharmaceuticals, particularly in the treatment of various diseases (Zafar et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVNGFLRCPBNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273059
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethoxy)benzonitrile

CAS RN

916420-59-2
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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